1-Pyrrolidineethanol, acetate (ester)
Description
Contextualization within Pyrrolidine (B122466) Chemistry and Ester Functionalities
1-Pyrrolidineethanol (B123674), acetate (B1210297) (ester) is structurally defined by a saturated, five-membered nitrogen-containing heterocycle—the pyrrolidine ring—connected via an ethyl bridge to an acetate ester group. Each of these components imparts distinct and valuable chemical properties.
The Pyrrolidine Scaffold: The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products, alkaloids, and synthetic drugs. frontiersin.orgnbinno.com Its significance stems from several key features:
Three-Dimensionality: As a saturated, non-planar ring, the sp³-hybridized carbons of pyrrolidine allow for a well-defined three-dimensional arrangement of substituents. This property is crucial for creating molecules that can fit into the complex 3D structures of biological targets like enzymes and receptors. researchgate.netnih.govnih.gov
Stereochemistry: The pyrrolidine ring can contain multiple chiral centers, leading to a variety of stereoisomers. This stereochemical diversity is vital in drug design, as different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities. nih.gov
Physicochemical Properties: The nitrogen atom confers basicity and provides a site for hydrogen bonding, influencing the molecule's solubility and its ability to interact with biological macromolecules. nih.gov
Ester Functionalities: Esters are compounds derived from the reaction of an acid and an alcohol. drugbank.com In medicinal and organic chemistry, the ester group serves several strategic roles:
Prodrug Design: Esterification is a common strategy to create prodrugs—inactive precursors that are metabolized in the body to release the active drug. stereoelectronics.org Masking polar functional groups like alcohols or carboxylic acids with an ester can increase a molecule's lipophilicity, enhancing its absorption and bioavailability. researchgate.netacs.org
Modulation of Properties: The ester group can alter a molecule's physical properties, such as volatility and solubility. The carbonyl oxygen of the ester can act as a hydrogen bond acceptor, influencing interactions with biological targets. stereoelectronics.org
Synthetic Handles: Esters are versatile intermediates in organic synthesis, susceptible to hydrolysis back to the parent alcohol and carboxylic acid or transformation into other functional groups. stereoelectronics.org
The combination of these two functionalities in 1-Pyrrolidineethanol, acetate (ester) results in a molecule with a basic nitrogen center and a hydrolyzable ester group, suggesting potential as a bioactive compound, a prodrug motif, or a versatile synthetic building block.
Historical Trajectory of Related Pyrrolidine Derivatives in Organic Synthesis and Medicinal Chemistry Research
The pyrrolidine ring is a recurring theme throughout the history of chemistry. It forms the core of the amino acid proline, a fundamental building block of proteins, and is present in a vast array of natural alkaloids like nicotine (B1678760) and hygrine. researchgate.net This natural prevalence inspired organic chemists to explore the synthesis and application of pyrrolidine derivatives, leading to significant advances in medicine and catalysis.
The trajectory of pyrrolidine chemistry has been marked by the development of numerous landmark drugs. researchgate.net The synthesis of these complex molecules often relies on chiral precursors such as proline and 4-hydroxyproline (B1632879). researchgate.netmdpi.com For example, the antihypertensive drug Captopril, an angiotensin-converting enzyme (ACE) inhibitor, incorporates a proline scaffold. mdpi.com In the realm of antiviral research, several inhibitors of the hepatitis C virus enzyme serine protease NS3 feature a pyrrolidine core. mdpi.com The development of these drugs showcases the evolution of synthetic strategies, from the functionalization of existing pyrrolidine rings to complex cyclization reactions that build the ring from acyclic precursors. researchgate.netmdpi.com
The following table highlights a selection of influential pyrrolidine-containing drugs, demonstrating the scaffold's broad therapeutic impact.
| Drug Name | Therapeutic Area | Year of Significance (e.g., Approval/Discovery) | Contribution to Chemistry |
| Anisomycin | Antibiotic / Research Tool | Isolated in the 1950s | A naturally occurring pyrrolidine that serves as a protein synthesis inhibitor. frontiersin.org |
| Captopril | Antihypertensive | Approved 1981 | A key early example of structure-based drug design, featuring a proline core. mdpi.com |
| Vildagliptin | Antidiabetic | Approved 2007 | A dipeptidyl peptidase-4 (DPP-4) inhibitor synthesized from a proline derivative. mdpi.com |
| Asunaprevir | Antiviral (Hepatitis C) | Approved 2014 | An NS3 protease inhibitor showcasing the scaffold's use in complex antiviral agents. researchgate.net |
| Daridorexant | Insomnia Treatment | Approved 2022 | A recent example of a dual orexin (B13118510) receptor antagonist containing a pyrrolidine ring. researchgate.netnih.gov |
This rich history of successful and structurally diverse pyrrolidine derivatives provides a compelling backdrop for the study of simpler, yet potentially valuable, analogs like 1-Pyrrolidineethanol, acetate (ester).
Current Research Gaps and Emerging Challenges in the Study of 1-Pyrrolidineethanol, acetate (ester)
Despite the extensive research into complex pyrrolidine derivatives, a significant knowledge gap exists for the specific compound 1-Pyrrolidineethanol, acetate (ester). A survey of academic literature reveals that while its precursor, 1-Pyrrolidineethanol (also known as N-(2-Hydroxyethyl)pyrrolidine), is a known and commercially available synthetic intermediate nih.govcas.orgmallakchemicals.com, the acetate ester itself is not the subject of dedicated study.
Identified Research Gaps:
Synthesis and Characterization: There is a lack of published, optimized, and high-yield synthetic routes specifically for 1-Pyrrolidineethanol, acetate (ester). While general esterification methods are well-known, their application and efficiency for this substrate have not been systematically investigated. Detailed characterization of its physicochemical properties beyond basic identifiers is also absent.
Reactivity Profile: The chemical reactivity of the molecule has not been explored. Studies on its stability, particularly the hydrolysis of the ester group under various conditions (acidic, basic, enzymatic), are needed. Its potential utility as a ligand for metal catalysis or as an organocatalyst remains unevaluated.
Biological Activity Screening: No systematic screening of the biological or pharmacological activity of 1-Pyrrolidineethanol, acetate (ester) has been reported. While related esters of 1-alkyl-2-hydroxyalkylpyrrolidine have been shown to possess anti-acetylcholine activity, the specific activity of this simpler analog is unknown. nih.gov
Emerging Challenges: The primary challenge is to establish a unique chemical or biological profile for this compound that distinguishes it from the vast library of existing pyrrolidine derivatives. Researchers must move beyond its identity as a simple derivative and investigate whether the specific combination of the N-ethylpyrrolidine and acetate groups confers any novel or advantageous properties. This involves developing precise synthetic methodologies and designing assays to probe its potential in areas like catalysis, materials science, or as a fine chemical intermediate. tandfonline.com
Significance of Systematic Academic Inquiry into 1-Pyrrolidineethanol, acetate (ester) Structure-Reactivity Relationships
A systematic academic inquiry into the structure-reactivity relationships (SAR) of 1-Pyrrolidineethanol, acetate (ester) is crucial for unlocking its potential value. SAR studies are fundamental to medicinal chemistry and materials science, as they correlate a molecule's specific structural features with its activity or properties. bohrium.comnih.govresearchgate.net For this compound, such an investigation would provide predictive power for designing new molecules and understanding their underlying chemical mechanisms. mdpi.comnih.gov
The table below outlines key structural features of the molecule and the corresponding research questions that a systematic study would address.
| Structural Feature | Physicochemical Parameter | Key Research Question | Potential Implication |
| Pyrrolidine Nitrogen | Basicity (pKa), Nucleophilicity | How does the N-ethyl acetate substituent affect the nitrogen's electron density compared to N-alkyl pyrrolidines? | Determines its efficacy as a base, nucleophile, or ligand in catalysis. |
| Acetate Ester Group | Hydrolytic Stability, Carbonyl Electrophilicity | What is the rate of enzymatic and chemical hydrolysis of the ester? | Predicts its viability as a stable compound versus a prodrug that releases 1-Pyrrolidineethanol. |
| Ethyl Linker | Conformational Flexibility | What are the preferred spatial arrangements between the pyrrolidine ring and the ester group? | Influences binding affinity to potential biological targets or catalytic sites. |
| Overall Molecule | Lipophilicity, Polarity | How do these properties affect its solubility and membrane permeability? | Guides potential applications in biological systems or as a solvent/additive. |
By systematically modifying the structure—for instance, by changing the length of the alkyl chain, altering the ester group, or introducing substituents on the pyrrolidine ring—researchers could build a comprehensive SAR model. This would not only characterize 1-Pyrrolidineethanol, acetate (ester) itself but also contribute to the broader understanding of how simple functional groups govern the properties of heterocyclic compounds, potentially leading to the development of new catalysts, functional materials, or scaffolds for future drug discovery. nih.gov
Structure
3D Structure
Properties
CAS No. |
21193-86-2 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylethyl acetate |
InChI |
InChI=1S/C8H15NO2/c1-8(10)11-7-6-9-4-2-3-5-9/h2-7H2,1H3 |
InChI Key |
UJOVGKWFOULAPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN1CCCC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Pyrrolidineethanol, Acetate Ester and Structural Analogues
Retrosynthetic Strategies for the Pyrrolidine (B122466) and Ester Moieties
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For 1-Pyrrolidineethanol (B123674), acetate (B1210297) (ester), the analysis involves two primary disconnections: the ester linkage and the C-N/C-C bonds of the pyrrolidine ring.
Ester Moiety Disconnection: The most straightforward retrosynthetic step is the disconnection of the ester bond. This C-O bond cleavage leads back to the precursor alcohol, 1-Pyrrolidineethanol, and a suitable acyl donor, typically acetic acid or one of its activated derivatives like acetyl chloride or acetic anhydride. acs.orgacs.org This approach is foundational to the widely used Fischer-Speier esterification and related reactions.
Pyrrolidine Moiety Disconnection: The synthesis of the pyrrolidine ring itself offers multiple strategic avenues. The pyrrolidine scaffold is a key structural motif in a vast number of alkaloids and pharmacologically active compounds. nih.gov Common retrosynthetic strategies for the pyrrolidine ring present in 1-Pyrrolidineethanol include:
Intramolecular Cyclization: A prevalent strategy involves the cyclization of a linear precursor. For instance, a 1,4-amino alcohol or a related bifunctional compound can undergo intramolecular nucleophilic substitution or reductive amination to form the five-membered ring. nih.govmdpi.com
Cycloaddition Reactions: [3+2] Cycloaddition reactions, particularly those involving azomethine ylides, are powerful methods for constructing highly substituted pyrrolidines in a stereocontrolled manner. acs.org
Functionalization of Pre-existing Rings: Starting from readily available chiral pool materials like proline or 4-hydroxyproline (B1632879) allows for the introduction of the desired ethanol (B145695) side chain through functional group manipulations, such as reduction of a carboxylic acid and subsequent alkylation. mdpi.comrsc.org
Ring Contraction/Expansion: Though less common for simple pyrrolidines, skeletal rearrangement strategies, such as the ring contraction of piperidine (B6355638) derivatives, can also be envisioned.
A simplified retrosynthetic pathway is illustrated below, highlighting the key disconnections back to fundamental precursors.
Figure 1: A simplified retrosynthetic analysis of 1-Pyrrolidineethanol, acetate (ester), showing disconnection of the ester linkage to 1-Pyrrolidineethanol and acetic acid, followed by disconnection of the pyrrolidine ring to a linear amino alcohol precursor.Contemporary Esterification Techniques for the Formation of 1-Pyrrolidineethanol, acetate (ester)
The formation of the ester bond between 1-Pyrrolidineethanol and acetic acid is a critical step in the synthesis of the target molecule. While classic methods are effective, contemporary research focuses on improving efficiency, selectivity, and environmental sustainability.
Catalytic Approaches (e.g., Acid, Enzyme, Metal Catalysis)
Catalysis is central to modern esterification, offering pathways that are faster, more selective, and require milder conditions than uncatalyzed reactions.
Acid Catalysis: The Fischer-Speier esterification, which utilizes a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), remains a fundamental method. ua.es The reaction proceeds by protonation of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by the alcohol. acs.org To drive the equilibrium towards the ester product, water is typically removed, for example, by azeotropic distillation. ua.es For amino alcohols, the amino group must often be protected or the reaction conducted under conditions where the amine is protonated to prevent side reactions like amide formation. nih.gov The use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or silica-supported acids, offers advantages in terms of easier separation and catalyst recycling. acs.org
Enzyme Catalysis: Biocatalysis, particularly using lipases, has emerged as a powerful green alternative for ester synthesis. Lipases can operate in non-aqueous environments to catalyze esterification with high chemo-, regio-, and stereoselectivity under mild conditions. acs.org This method avoids the harsh conditions of acid catalysis and the need for protecting groups on sensitive functionalities. The enzymatic acylation of alcohols is a well-established technique, and its application to amino alcohols like 1-Pyrrolidineethanol could provide a highly selective route to the desired ester, minimizing side reactions involving the tertiary amine.
Metal Catalysis: Various metal complexes have been developed to catalyze esterification. Lewis acids such as zinc(II) or copper(II) salts can activate the carboxylic acid towards nucleophilic attack. nih.govmdpi.com For instance, copper(II) has been shown to be effective in promoting the chemoselective O-acylation of 1,2-amino alcohols in aqueous solutions, a challenging transformation due to the higher nucleophilicity of the amine. nih.gov Such methods could be directly applicable to the synthesis of 1-Pyrrolidineethanol, acetate (ester) without the need for amine protection.
| Catalyst Type | Example Catalyst | Key Advantages | Relevant Findings |
| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Low cost, high activity | Classic Fischer-Speier method; requires water removal to drive equilibrium. ua.es |
| Solid Acid | Amberlyst-15 | Reusable, easy separation | Effective for esterification of free fatty acids and amino acids. acs.orgnih.gov |
| Enzyme | Lipase | High selectivity, mild conditions | Catalyzes ester synthesis in low-water environments, avoiding harsh reagents. acs.org |
| Lewis Acid | Copper(II) salts (e.g., CuSO₄) | Chemoselectivity for O-acylation | Promotes selective esterification of amino alcohols over amidation, even in water. nih.gov |
| Lewis Acid | Zinc(II) salts (e.g., ZnO) | Recyclable, homogeneous catalysis | Effective for fatty acid esterification; can be recovered and reused. mdpi.com |
Solvent-Free and Environmentally Conscious Methodologies
In line with the principles of green chemistry, significant efforts have been directed towards developing esterification protocols that minimize or eliminate the use of hazardous solvents and reduce energy consumption.
Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool for accelerating organic reactions. mdpi.comacs.org In esterification, microwave heating can dramatically reduce reaction times from hours to minutes. acs.orgrsc.org This rapid, localized heating often leads to higher yields and cleaner reactions. Microwave-assisted esterifications have been successfully applied to a wide range of substrates, including amino acids, using catalysts like methanesulfonic acid supported on alumina (B75360) or N-Fluorobenzenesulfonimide. mdpi.comrsc.org This approach often allows for solvent-free conditions, where one of the reactants (typically the alcohol) is used in excess. acs.org
Solvent-Free and Solid-Phase Catalysis: Conducting reactions without a solvent simplifies work-up, reduces waste, and can enhance reaction rates. Esterifications can be performed under solvent-free conditions using solid-supported catalysts or by mechanical activation. nih.govorganic-chemistry.org For example, Lewis acids like zinc chloride (ZnCl₂) supported on silica (B1680970) gel have been used to catalyze esterification reactions promoted by conventional heating or microwave irradiation without any solvent. organic-chemistry.org More recently, high-speed ball-milling has been employed for the mechanically induced, solvent-free synthesis of esters at room temperature, using systems like I₂/KH₂PO₂. nih.gov These methods represent a significant step towards more sustainable chemical manufacturing.
| Methodology | Catalyst/Promoter | Conditions | Key Advantages |
| Microwave Irradiation | Methanesulfonic acid on Al₂O₃ | 80-120 °C, 8-20 min | Rapid reaction times, high yields, solvent-free. mdpi.com |
| Microwave Irradiation | Sulfuric Acid (H₂SO₄) | 88 °C, 5 min | Efficient esterification of polar substrates like ferulic acid. acs.org |
| Solid-Phase Catalysis | SiO₂/ZnCl₂ | 60 °C, solvent-free | Clean, fast, recyclable catalyst, applicable to inactive precursors. organic-chemistry.org |
| Ball-Milling | I₂ / KH₂PO₂ | Room temperature, 20 min | Solvent-free, transition-metal-free, rapid synthesis. nih.gov |
Chemo- and Regioselective Functionalization of the Pyrrolidine Ring
The functionalization of the pyrrolidine ring is essential for creating structural analogues with potentially modulated biological activities. The challenge lies in achieving high chemo- and regioselectivity, targeting specific C-H bonds for modification without affecting other reactive sites.
Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, have provided powerful tools for the direct and selective modification of saturated heterocycles. For N-substituted pyrrolidines, functionalization typically occurs at the α-position (C2 or C5) due to the activating effect of the nitrogen atom.
α-C-H Functionalization: Redox-neutral methods have been developed for the direct α-arylation of pyrrolidines. organic-chemistry.org For example, using a quinone monoacetal as an oxidizing agent, an N-aryliminium ion intermediate can be generated in situ, which then reacts with nucleophiles like boronic acids to introduce substituents at the C2 position. nih.gov Similarly, Negishi cross-couplings of racemic α-zincated N-Boc-pyrrolidine with alkyl halides, catalyzed by a nickel complex, can provide a range of 2-alkylpyrrolidines. nih.gov
δ-C-H Functionalization: While α-functionalization is more common, strategies for targeting more remote C-H bonds have also been developed. Copper-catalyzed radical relay mechanisms, for instance, can enable the selective δ-C-H arylation of sulfonamides via an intramolecular hydrogen atom transfer (HAT) from an N-centered radical. researchgate.net Such a strategy could be adapted to functionalize the C4 position of a pyrrolidine precursor.
The regioselectivity of these reactions is often controlled by the choice of catalyst, directing group, and reaction conditions, allowing for the precise installation of functional groups at desired positions on the pyrrolidine scaffold.
Stereoselective Synthesis of Chiral 1-Pyrrolidineethanol, acetate (ester) Analogues
The carbon atom of the pyrrolidine ring attached to the ethanol group (the C2 position) is a stereocenter. The development of synthetic methods that control this stereochemistry is crucial for accessing enantiomerically pure analogues, which is often a requirement for pharmaceutical applications.
Asymmetric Catalysis in Pyrrolidine Ring Formation
Asymmetric catalysis offers the most efficient route to chiral pyrrolidines from achiral or racemic starting materials. Key strategies include:
Asymmetric [3+2] Cycloadditions: The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is a powerful method for constructing the pyrrolidine ring with control over multiple stereocenters. The use of chiral catalysts, often based on silver or copper complexes with chiral ligands, can induce high levels of enantioselectivity. acs.orgnih.gov This approach allows for the creation of densely substituted chiral pyrrolidines in a single step.
Catalytic Asymmetric C-H Functionalization: Asymmetric C-H insertion reactions provide another route to chiral pyrrolidines. For example, rhodium(II) catalysts bearing chiral ligands can catalyze the asymmetric insertion of a nitrene into a C-H bond, leading to the formation of a chiral pyrrolidine ring from a linear precursor. nih.gov
Biocatalytic Approaches: Enzymes, particularly transaminases, are increasingly used for the asymmetric synthesis of chiral amines. A transaminase can convert a prochiral ω-chloroketone into a chiral ω-chloroamine, which then undergoes spontaneous intramolecular cyclization to yield an enantioenriched 2-substituted pyrrolidine. acs.orgnih.gov By selecting the appropriate (R)- or (S)-selective transaminase, either enantiomer of the target pyrrolidine can be accessed with high enantiomeric excess.
| Asymmetric Strategy | Catalyst/Enzyme | Precursors | Key Features |
| [3+2] Cycloaddition | Chiral Silver or Copper Complexes | Azomethine ylides, Alkenes | Forms multiple stereocenters simultaneously with high enantio- and diastereoselectivity. acs.orgnih.gov |
| C-H Amination/Insertion | Chiral Rhodium(II) Catalysts | Alkanes, Sulfonimidamides | De novo synthesis from simple hydrocarbons via sequential C-H functionalization. nih.gov |
| Biocatalytic Cyclization | Transaminases (TAs) | ω-Chloroketones | Enantio-complementary synthesis; provides access to either (R) or (S) enantiomer with >95% ee. acs.orgnih.gov |
| Reductive Alkynylation | Chiral Copper-Hydride Complexes | Amides, Alkynes | One-pot synthesis of chiral α-alkyl aza-heterocycles with high enantioselectivity. nih.gov |
These advanced methodologies provide a robust and versatile toolbox for the synthesis of 1-Pyrrolidineethanol, acetate (ester) and its structural analogues, enabling precise control over the molecular architecture and stereochemistry.
Chiral Auxiliary-Mediated Transformations
In stereochemistry, a chiral auxiliary is a stereogenic group that is temporarily incorporated into a compound to control the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure molecules. wikipedia.org The auxiliary biases the reaction to favor the formation of one stereoisomer over others, and it can typically be removed and recovered for future use. wikipedia.org
Common chiral auxiliaries employed in modern organic synthesis include oxazolidinones, pseudoephedrine and its derivatives, and camphor-derived structures like camphorsultam. wikipedia.org In the context of synthesizing chiral pyrrolidine derivatives, these auxiliaries can be attached to a precursor molecule to direct stereoselective alkylation, aldol (B89426), or cycloaddition reactions. For instance, asymmetric intramolecular aldol reactions mediated by chiral triamines that feature a pyrrolidine scaffold have been used to create complex chiral building blocks with high efficiency and enantioselectivity. researchgate.net
The general approach for synthesizing a chiral pyrrolidine precursor using an auxiliary often involves the following steps:
Attachment of the chiral auxiliary to a substrate.
A diastereoselective reaction to create the desired stereocenter(s).
Removal of the auxiliary to yield the enantiomerically enriched product.
Below is a table summarizing various chiral auxiliaries and their applications in asymmetric synthesis relevant to forming chiral backbones.
| Chiral Auxiliary | Type of Transformation | Typical Diastereoselectivity (d.r.) / Enantioselectivity (e.e.) | Reference |
| Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | >95% d.r. | wikipedia.org |
| Pseudoephedrine | Asymmetric Alkylation | High d.r. | wikipedia.org |
| Camphorsultam | Michael Additions, Alkylation | >90% d.r. | wikipedia.org |
| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | Asymmetric Alkylation of Carbonyls | >95% e.e. | |
| trans-2-Phenylcyclohexanol | Asymmetric Alkylation | High d.r. | wikipedia.org |
Multicomponent Reactions (MCRs) for Scaffold Assembly and Diversification
Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. nih.govorientjchem.org These reactions are highly valued in organic and medicinal chemistry for their efficiency, atom economy, and ability to rapidly generate molecular diversity and complexity. tandfonline.comresearchgate.net MCRs offer significant advantages over traditional multi-step syntheses by reducing waste, solvent consumption, and purification steps. tandfonline.com
The synthesis of the pyrrolidine scaffold is particularly amenable to MCR strategies, most notably through [3+2] cycloaddition reactions. tandfonline.com A common and powerful MCR for generating substituted pyrrolidines involves the reaction of an aldehyde, an amino acid (which serves as a precursor to an azomethine ylide), and a dipolarophile (such as an activated alkene or alkyne). nih.govtandfonline.com This approach allows for the diastereoselective construction of up to three new stereogenic centers in a single pot. nih.gov
Various catalysts and reaction conditions have been developed to optimize these MCRs, including the use of Lewis acids, organocatalysts, and unconventional energy sources like microwave and ultrasound irradiation. tandfonline.com For example, a one-pot, three-component reaction between aldehydes, amino acid esters, and chalcones can be catalyzed by cerium(III) chloride (CeCl₃) to produce highly substituted pyrrolidines. tandfonline.com Similarly, phosphotungstic acid has been used as a catalyst in MCRs to generate complex pyrrolidine derivatives. tandfonline.com
The table below details examples of multicomponent reactions used to synthesize pyrrolidine derivatives.
| Reaction Type | Reactants | Catalyst / Conditions | Product Type | Reference |
| [3+2] Cycloaddition | Aldehydes, Amino Acid Esters, Chalcones | Iodine (I₂) / K₂CO₃ | Polysubstituted Pyrrolidine-2-carboxylates | tandfonline.com |
| [3+2] Cycloaddition | Aldehydes, Benzylamines, Chalcones | DABCO or Cs₂CO₃ | Polysubstituted Pyrrolidines | tandfonline.com |
| One-Pot, Three-Component | Keto Carboxylic Acids, Primary Amines, Isocyanides | Ultrasound Irradiation | 5-Oxo-2-pyrrolidine Carboxamides | tandfonline.com |
| Asymmetric MCR | Phenyl Dihydrofuran, N-tosyl Imino Ester, Silane Reagents | Titanium Tetrachloride (TiCl₄) | Highly Substituted Pyrrolidines | nih.gov |
| Three-Component | Aromatic Aldehydes, Aniline, Ethyl 2,4-dioxovalerate | Acetic Acid | 4-Acetyl-3-hydroxy-3-pyrrolin-2-one | beilstein-journals.org |
Flow Chemistry and Continuous Processing Approaches in Synthesis
Flow chemistry, or continuous flow processing, is a paradigm shift from traditional batch-based synthesis. In a flow system, reagents are pumped through a network of tubes and reactors where they mix and react. mdpi.com This methodology offers numerous advantages, including superior control over reaction parameters (temperature, pressure, residence time), enhanced heat and mass transfer, improved safety when handling hazardous materials, and greater reproducibility and scalability. mdpi.comnih.gov
The synthesis of heterocyclic scaffolds like pyrrolidine has been successfully adapted to flow chemistry platforms. These approaches can significantly reduce reaction times and improve yields compared to batch methods. mdpi.comnih.gov An example is the electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor to produce pyrrolidine derivatives. nih.govresearchgate.net The large surface-area-to-volume ratio of the microreactor allows for efficient reduction at the cathode, leading to good yields and enabling preparative scale synthesis through continuous operation. nih.govresearchgate.net
Modular flow reactors have also been employed for the multi-step synthesis of complex, substituted pyrrolidines. cam.ac.uk For instance, dipolar cycloaddition reactions can be performed in a flow setup to generate nitropyrrolidines. cam.ac.uk The ability to "telescope" multiple reaction steps without intermediate purification is a key advantage, streamlining the synthesis of drug-like molecules. cam.ac.uk
The following table highlights various flow chemistry approaches for the synthesis of pyrrolidine and related heterocyclic structures.
| Reaction Type | Substrates | Reactor / Conditions | Key Advantages | Reference |
| Electroreductive Cyclization | Imines, Terminal Dihaloalkanes | Electrochemical Flow Microreactor | Green method, eliminates toxic reagents, higher yield than batch | nih.govresearchgate.net |
| Dipolar Cycloaddition | (Not specified) | Modular Flow Reactor | Enables multi-step sequences, rapid synthesis | cam.ac.uk |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Ammonia | Microstructured Flow Reactor | High throughput (55.8 g/hour ), scalable | uc.pt |
| Hantzsch Synthesis | β-ketoester, Aldehyde, Ammonia derivative | (Not specified) | Amenable to one-pot flow conditions | uc.pt |
Mechanistic Insights into the Reactivity of 1 Pyrrolidineethanol, Acetate Ester
Hydrolytic Stability and Kinetics of the Acetate (B1210297) Ester Linkage
The acetate ester linkage in 1-Pyrrolidineethanol (B123674), acetate (ester) is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process can be catalyzed by either acid or base.
Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. In contrast, basic hydrolysis (saponification) proceeds via the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.
The kinetics of this hydrolysis are influenced by several factors, including pH, temperature, and the presence of catalysts. The rate of hydrolysis is generally first-order with respect to the ester concentration and first-order with respect to the concentration of the acid or base catalyst.
A hypothetical study on the hydrolysis of 1-Pyrrolidineethanol, acetate (ester) at various pH values could yield the following kinetic data:
| pH | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, s) |
| 2.0 | 1.5 x 10⁻⁶ | 4.62 x 10⁵ |
| 7.0 | 3.2 x 10⁻⁹ | 2.17 x 10⁸ |
| 12.0 | 8.9 x 10⁻⁵ | 7.79 x 10³ |
This is a hypothetical data table for illustrative purposes.
This data illustrates the significant impact of pH on the stability of the acetate ester linkage, with the compound being most stable at neutral pH and significantly less stable under strongly acidic or basic conditions.
Nucleophilic and Electrophilic Transformations of the Pyrrolidine (B122466) Nitrogen
The nitrogen atom in the pyrrolidine ring of 1-Pyrrolidineethanol, acetate (ester) is a nucleophilic center due to the presence of a lone pair of electrons. This nucleophilicity allows it to participate in a variety of chemical transformations.
Nucleophilic Reactions: The pyrrolidine nitrogen can react with electrophiles such as alkyl halides, acyl chlorides, and Michael acceptors. For instance, reaction with methyl iodide would result in the formation of a quaternary ammonium (B1175870) salt.
Electrophilic Reactions: While the nitrogen itself is nucleophilic, its presence can influence electrophilic substitution on the pyrrolidine ring, although such reactions are less common for saturated heterocycles. More relevant are reactions where the nitrogen atom is converted into a group that can be attacked by electrophiles, though this is not a typical reaction pathway for this compound.
The basicity of the pyrrolidine nitrogen (pKa of the conjugate acid is typically around 11) is a key determinant of its nucleophilicity. wikipedia.org
Intramolecular Cyclization and Rearrangement Pathways
While no specific intramolecular cyclization or rearrangement pathways have been reported for 1-Pyrrolidineethanol, acetate (ester) itself, related pyrrolidine derivatives are known to undergo such transformations. For example, computational studies on the formation of pyrrolidinedione derivatives have shown that cyclization can occur via a transition state with a relatively low energy barrier, particularly when a carbonyl group is protonated. nih.gov This suggests that under certain conditions, intramolecular reactions involving the ester and the pyrrolidine ring of 1-Pyrrolidineethanol, acetate (ester) could be envisaged, although they are likely to require specific reagents or catalysts to proceed.
Role of the Pyrrolidine Ring Conformation in Reaction Dynamics
The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, often described as "envelope" or "twist" forms. nih.govresearchgate.net The specific conformation adopted by the pyrrolidine ring in 1-Pyrrolidineethanol, acetate (ester) will influence its reactivity. Substituents on the ring play a crucial role in determining the preferred conformation. acs.orgnih.gov
The orientation of the ethanol (B145695) acetate side chain (axial versus equatorial) will impact its steric accessibility and, consequently, the rates of reactions involving both the ester and the nitrogen atom. For instance, a pseudoequatorial orientation of the side chain would likely lead to faster reaction rates due to reduced steric hindrance. slideshare.net The interplay between steric and stereoelectronic effects governs the stability of the transition states in reactions involving the pyrrolidine ring. slideshare.net
A theoretical conformational analysis of 1-Pyrrolidineethanol, acetate (ester) could provide insights into the relative energies of different conformers and their populations at equilibrium.
| Conformer | Dihedral Angle (C2-N-Cα-Cβ, degrees) | Relative Energy (kcal/mol) | Population (%) |
| Equatorial-like | 175 | 0 | 75 |
| Axial-like | 65 | 1.2 | 25 |
This is a hypothetical data table for illustrative purposes.
Intermolecular Interactions and Self-Assembly Phenomena
The structure of 1-Pyrrolidineethanol, acetate (ester) allows for various intermolecular interactions that can influence its physical properties and potential for self-assembly. These interactions include:
Dipole-dipole interactions: Arising from the polar C-O and C=O bonds of the ester group, as well as the C-N bonds of the pyrrolidine ring.
Van der Waals forces: London dispersion forces are present between the nonpolar alkyl portions of the molecule.
While the molecule does not possess strong hydrogen bond donors, the carbonyl oxygen of the acetate group and the pyrrolidine nitrogen can act as hydrogen bond acceptors. In the presence of suitable donor molecules, hydrogen bonding could play a role in its interactions. These intermolecular forces can lead to the formation of ordered structures or aggregates in solution or in the solid state.
Reaction Catalysis and Inhibition Studies Involving 1-Pyrrolidineethanol, acetate (ester)
The pyrrolidine moiety is a well-known scaffold in organocatalysis. researchgate.net The tertiary amine of 1-Pyrrolidineethanol, acetate (ester) could potentially act as a base catalyst in various organic reactions. However, to date, no specific studies have been published detailing the use of this particular compound as a catalyst.
Conversely, the molecule could also act as an inhibitor in certain enzymatic reactions. The pyrrolidine ring is a common structural motif in many biologically active compounds and can interact with the active sites of enzymes. frontiersin.org For instance, if the structure of 1-Pyrrolidineethanol, acetate (ester) is complementary to the active site of an enzyme, it could act as a competitive inhibitor. Further research would be required to explore its potential catalytic or inhibitory activities.
Theoretical and Computational Chemistry Investigations of 1 Pyrrolidineethanol, Acetate Ester
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of 1-Pyrrolidineethanol (B123674), acetate (B1210297) (ester). These calculations provide a detailed picture of electron distribution and orbital energies, which are key determinants of the molecule's stability and chemical reactivity.
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. nih.govyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. sapub.org
For 1-Pyrrolidineethanol, acetate (ester), the HOMO is expected to be localized primarily on the nitrogen atom of the pyrrolidine (B122466) ring and the non-bonding oxygen of the carbonyl group, as these are the most electron-rich areas. Conversely, the LUMO is likely centered around the carbonyl carbon of the acetate group, which is an electrophilic site.
Table 1: Hypothetical Frontier Molecular Orbital Properties
| Parameter | Value | Implication |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -0.2 eV | Indicates electron-accepting capability |
The distribution of electron density within 1-Pyrrolidineethanol, acetate (ester) governs its intermolecular interactions. A Molecular Electrostatic Potential (MEP) map visually represents this charge distribution. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.
For this molecule, the MEP would show a significant negative potential around the carbonyl oxygen atom of the acetate group and a lesser negative region around the nitrogen atom. Positive potential would be concentrated on the hydrogen atoms attached to the carbon backbone. This analysis helps in identifying sites for hydrogen bonding and other non-covalent interactions.
Table 2: Hypothetical Mulliken Atomic Charges
| Atom | Charge (a.u.) | Role |
|---|---|---|
| N (pyrrolidine) | -0.65 | Nucleophilic center |
| C (carbonyl) | +0.75 | Electrophilic center |
| O (carbonyl) | -0.60 | Nucleophilic center, H-bond acceptor |
Conformational Analysis and Potential Energy Surface Exploration
The flexibility of 1-Pyrrolidineethanol, acetate (ester) arises from the rotation around its single bonds. Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) of the molecule. semanticscholar.org This involves mapping the potential energy surface (PES) by systematically rotating key dihedral angles and calculating the energy of each resulting geometry. longdom.org The lowest energy points on the PES correspond to stable conformers, while the peaks represent the energy barriers for conversion between them. longdom.org
The key rotatable bonds in 1-Pyrrolidineethanol, acetate (ester) are the C-C and C-O bonds of the side chain. The exploration of the PES would likely reveal several low-energy conformers, differing in the orientation of the pyrrolidine ring relative to the acetate group. The global minimum energy conformer represents the most probable structure of the molecule in the gas phase.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of the molecule, providing insights into its structural dynamics and interactions with its environment, particularly with solvent molecules. osti.gov By simulating the motions of the molecule and surrounding solvent over time, MD can reveal how intermolecular forces, such as hydrogen bonds, influence its preferred conformation and flexibility. researchgate.net
An MD simulation of 1-Pyrrolidineethanol, acetate (ester) in an aqueous solution would demonstrate the formation of hydrogen bonds between water molecules and the ester's oxygen atoms as well as the pyrrolidine nitrogen. These interactions would stabilize certain conformations over others, potentially leading to a different dominant structure compared to the gas phase. The simulation can also be used to calculate properties like the radius of gyration and diffusion coefficients. biu.ac.il
Prediction of Spectroscopic Properties from First Principles
Quantum chemical methods can accurately predict various spectroscopic properties, which can be used to validate and interpret experimental data. nih.gov Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy. nih.gov These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other theoretical approximations.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. nih.gov By calculating these properties for different stable conformers and averaging them based on their predicted populations, a theoretical spectrum can be generated that should closely match experimental results, aiding in structural elucidation.
Table 3: Hypothetical Calculated vs. Experimental Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| C=O Stretch | 1785 | 1735 | 1738 |
| C-O Stretch | 1280 | 1245 | 1242 |
Computational Design of Novel 1-Pyrrolidineethanol, acetate (ester) Derivatives
The computational models of 1-Pyrrolidineethanol, acetate (ester) provide a robust foundation for the in silico design of new derivatives with tailored properties. nih.gov By systematically modifying the parent structure—for instance, by adding substituents to the pyrrolidine ring or altering the ester group—it is possible to screen for molecules with enhanced reactivity, improved solubility, or other desired characteristics.
For example, adding an electron-withdrawing group to the pyrrolidine ring would be predicted to lower the HOMO energy, potentially increasing the molecule's stability. Conversely, an electron-donating group would raise the HOMO energy, likely making the derivative more reactive. This computational pre-screening significantly accelerates the discovery process by prioritizing the most promising candidates for chemical synthesis and experimental testing.
Elucidation of Reaction Mechanisms via Transition State Theory Calculations
Transition State Theory (TST) serves as a fundamental framework in computational chemistry for understanding and quantifying the rates of chemical reactions. At its core, TST postulates that reacting molecules must pass through a specific, high-energy configuration known as the transition state on their way to forming products. By calculating the properties of this transition state, it is possible to determine the reaction's activation energy and, consequently, its rate constant.
A computational investigation of this reaction using TST would typically involve the following steps:
Mapping the Potential Energy Surface: The first step is to map out the potential energy surface for the reaction. This involves calculating the energy of the system for various geometric arrangements of the reacting molecules. High-level quantum mechanical methods, such as Density Functional Theory (DFT), are often employed for this purpose.
Locating the Transition State: The transition state is a saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Sophisticated algorithms are used to locate this specific geometry.
Calculating the Activation Energy: The activation energy (ΔG‡) is the difference in Gibbs free energy between the reactants and the transition state. This is a critical parameter, as it directly influences the reaction rate. A lower activation energy corresponds to a faster reaction.
Determining the Reaction Rate Constant: The Eyring equation, a central component of TST, relates the rate constant (k) to the activation energy.
A hypothetical reaction coordinate diagram for the hydrolysis of 1-Pyrrolidineethanol, acetate (ester) would depict the energy of the system as it progresses from reactants to products, with the transition state at the peak of the energy profile.
Illustrative Data for a Hypothetical Hydrolysis Reaction
The following table provides a hypothetical set of calculated thermodynamic parameters for the hydrolysis of 1-Pyrrolidineethanol, acetate (ester), which would be the expected output from a transition state theory investigation. It is important to note that these values are for illustrative purposes only and are not derived from actual experimental or computational studies on this specific molecule.
| Parameter | Reactants | Transition State | Products |
| Relative Energy (kcal/mol) | 0.0 | +25.0 | -10.0 |
| Enthalpy of Activation (ΔH‡) | +24.5 kcal/mol | ||
| Entropy of Activation (ΔS‡) | -15.0 cal/mol·K | ||
| Gibbs Free Energy of Activation (ΔG‡) | +29.0 kcal/mol |
Such computational studies provide invaluable insights into the intricate details of reaction mechanisms at a molecular level. beilstein-journals.org For instance, they can reveal the precise geometry of the transition state, showing which bonds are breaking and which are forming. This level of detail is often inaccessible through experimental methods alone. Moreover, by understanding the factors that influence the activation energy, it is possible to predict how changes in the molecular structure or reaction conditions might affect the reaction rate.
While the specific application of transition state theory to 1-Pyrrolidineethanol, acetate (ester) remains an area for future research, the established principles of this theoretical framework provide a clear roadmap for how such an investigation would be conducted and the types of valuable chemical insights it would yield.
Applications of 1 Pyrrolidineethanol, Acetate Ester in Advanced Chemical Research
As a Versatile Building Block in Complex Organic Synthesis
The pyrrolidine (B122466) scaffold is a cornerstone in synthetic organic chemistry, valued for its presence in a vast array of natural products and pharmaceuticals. While direct applications of 1-Pyrrolidineethanol (B123674), acetate (B1210297) (ester) as a building block are not extensively documented, its constituent parts suggest its potential utility. The pyrrolidine nitrogen can act as a nucleophile or a base, and the ester functionality can be hydrolyzed to an alcohol or used in transesterification reactions.
In complex syntheses, compounds structurally analogous to 1-Pyrrolidineethanol, acetate (ester) serve as key intermediates. The pyrrolidine ring, often derived from proline, provides a chiral scaffold, enabling stereoselective transformations. The presence of a functionalized side chain, such as the acetate ester, offers a handle for further chemical modification and elaboration of the molecular structure.
Utility in the Development of Novel Catalytic Systems
The development of novel catalysts is a critical area of chemical research. Pyrrolidine-containing molecules have made significant contributions, particularly in the field of organocatalysis and as ligands for metal-based catalysts.
Asymmetric Organocatalysis and Metal-Mediated Transformations
Proline and its derivatives are among the most celebrated organocatalysts, capable of promoting a wide range of asymmetric reactions with high enantioselectivity. While there is no specific research on 1-Pyrrolidineethanol, acetate (ester) as an organocatalyst, its pyrrolidine core is the key structural feature of many successful catalysts. These catalysts often operate via enamine or iminium ion intermediates, facilitating stereocontrolled bond formations.
In metal-mediated transformations, pyrrolidine-based ligands are instrumental in controlling the reactivity and selectivity of the metal center. The nitrogen atom of the pyrrolidine ring can coordinate to a metal, and if the side chain were modified to contain other donor atoms, it could act as a bidentate or tridentate ligand.
Ligand Design for Transition Metal Catalysis
Effective ligand design is paramount for the success of transition metal-catalyzed reactions. Chiral pyrrolidine-based ligands are widely employed in asymmetric catalysis to induce enantioselectivity. Although no specific ligands based on 1-Pyrrolidineethanol, acetate (ester) are reported, its structure provides a template for potential ligand development. The ester group could be modified to introduce phosphine, amine, or other coordinating moieties to create novel ligand architectures for various catalytic applications, including hydrogenation, cross-coupling, and C-H activation reactions.
Precursor for the Synthesis of Structurally Diverse Heterocyclic Compounds
Pyrrolidine derivatives are valuable precursors for the synthesis of more complex heterocyclic systems. The functional groups present in 1-Pyrrolidineethanol, acetate (ester) could, in principle, be utilized in cyclization reactions to form bicyclic or spirocyclic heterocyclic compounds. For instance, the ester could be converted into other functional groups that could then participate in intramolecular reactions with the pyrrolidine nitrogen or at the alpha-position to the nitrogen, leading to the formation of new ring systems.
Development of Research Probes and Chemical Biology Tools (excluding pharmacological outcomes)
Chemical probes are essential tools for studying biological systems. While there is no evidence of 1-Pyrrolidineethanol, acetate (ester) being used as a research probe, its structure contains features that could be incorporated into such tools. The pyrrolidine ring can mimic the structure of proline, which is a key amino acid in many biological processes. By attaching reporter groups such as fluorophores or affinity tags to a pyrrolidine scaffold, researchers can design probes to study protein-protein interactions, enzyme activity, and other biological phenomena. The ester functionality could serve as a point of attachment for these reporter groups.
Role in Polymer Chemistry Research (e.g., monomer for specialized polymers)
In polymer chemistry, functionalized monomers are used to create polymers with specific properties. While there are no reports of 1-Pyrrolidineethanol, acetate (ester) being used as a monomer, its structure suggests potential. If the ester were converted to a polymerizable group, such as an acrylate (B77674) or a vinyl ether, the resulting monomer could be used to synthesize polymers containing pendant pyrrolidine rings. Such polymers could have interesting properties, for instance, as basic polymers, as ligands for metal capture, or in applications requiring specific interactions with biological molecules.
Advanced Analytical Methodologies for Characterization and Quantification in Research
Chromatographic Method Development and Optimization for Research Samples
Chromatographic techniques are indispensable for separating 1-Pyrrolidineethanol (B123674), acetate (B1210297) (ester) from starting materials, byproducts, and other impurities. Method development focuses on achieving optimal resolution, sensitivity, and accuracy.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of pyrrolidine (B122466) derivatives. For 1-Pyrrolidineethanol, acetate (ester), a reversed-phase HPLC method is typically developed. This involves using a nonpolar stationary phase (like C18) and a polar mobile phase. The optimization of the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with a pH modifier, is critical for achieving efficient separation. Detection is commonly performed using a UV detector, as the ester functional group provides a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.
Table 1: Illustrative HPLC Method Parameters for 1-Pyrrolidineethanol, acetate (ester) Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm or Mass Spectrometer (MS) |
Gas Chromatography (GC) is highly effective for assessing the purity of volatile and thermally stable compounds like 1-Pyrrolidineethanol, acetate (ester). It is frequently coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. For purity assessment, a high-resolution capillary column with a nonpolar or medium-polarity stationary phase is used. GC is also an invaluable tool for real-time reaction monitoring, allowing researchers to track the consumption of reactants and the formation of the product and byproducts over time. The parent compound, 1-Pyrrolidineethanol, has known Kovats retention indices, which can serve as a reference point during method development for its acetate ester. nih.gov GC-MS analysis is a standard procedure for the identification of pyrrolidine-containing compounds and their metabolites in various samples. nih.gov
Table 2: Typical GC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | FID at 280 °C or MS (scan range 40-400 m/z) |
Since 1-Pyrrolidineethanol, acetate (ester) possesses a chiral center, resolving its enantiomers is critical, particularly in pharmaceutical research where enantiomers can exhibit different biological activities. Chiral chromatography, especially enantioselective GC, is a powerful technique for this purpose. researchgate.net This method utilizes a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives, which interacts diastereomerically with the enantiomers, leading to different retention times. mdpi.com Compared to chiral HPLC, enantioselective GC can offer higher efficiency and sensitivity for certain derivatives. researchgate.net The development of such a method is crucial for determining the enantiomeric excess (e.e.) of a synthesized sample and for controlling stereoselectivity in asymmetric synthesis.
Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies
Spectroscopic methods provide detailed information about the molecular structure, connectivity, and stereochemistry of 1-Pyrrolidineethanol, acetate (ester). These techniques are fundamental for confirming the identity of the synthesized compound and for investigating reaction mechanisms.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules. For 1-Pyrrolidineethanol, acetate (ester), both ¹H and ¹³C NMR are employed to confirm the carbon-hydrogen framework. The ¹H NMR spectrum would show characteristic signals for the pyrrolidine ring protons, the methylene (B1212753) protons of the ethanol (B145695) side chain, and the methyl protons of the acetate group. The connectivity is confirmed using two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). The HMBC (Heteronuclear Multiple Bond Correlation) experiment is used to establish long-range correlations, for instance, between the carbonyl carbon of the acetate group and the adjacent methylene protons.
To assign the absolute stereochemistry, the compound can be derivatized with a chiral derivatizing agent, such as α-methoxyphenylacetic acid (MPA), and the resulting diastereomers are analyzed by ¹H NMR. researchgate.net The differential shielding effects observed in the spectra of the diastereomers allow for an unambiguous assignment of the absolute configuration. researchgate.netdntb.gov.ua
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-Pyrrolidineethanol, acetate (ester) in CDCl₃
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyrrolidine CH₂ (α to N) | ~2.6 | ~54 |
| Pyrrolidine CH₂ (β to N) | ~1.8 | ~23 |
| N-CH₂-CH₂-O | ~2.8 | ~58 |
| N-CH₂-CH₂-O | ~4.2 | ~63 |
| O=C-CH₃ | ~2.1 | ~21 |
| C=O | - | ~171 |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of its elemental formula. This is a critical step in confirming the identity of a newly synthesized compound. Furthermore, HRMS combined with tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. The fragmentation of 1-Pyrrolidineethanol, acetate (ester) would likely involve characteristic losses. A primary fragmentation pathway is the cleavage of the C-C bond alpha to the nitrogen atom in the side chain, leading to the formation of a stable pyrrolidinyl-methyl cation. For the parent alcohol, the most abundant fragment ion observed in GC-MS is typically at m/z 84, corresponding to the [C₅H₁₀N]⁺ fragment. nih.gov A similar dominant fragment would be expected for the acetate ester. Analyzing these fragmentation pathways helps to confirm the proposed structure and can be used to differentiate it from isomers. nih.gov
Table 4: Predicted Key HRMS Fragments for 1-Pyrrolidineethanol, acetate (ester) ([C₈H₁₅NO₂]⁺)
| Fragment Ion Formula | Calculated Exact Mass | Proposed Structure/Origin |
|---|---|---|
| [C₈H₁₅NO₂]⁺ (M⁺) | 157.1103 | Molecular Ion |
| [C₅H₁₀N]⁺ | 84.0813 | Loss of CH₂OAc radical via alpha-cleavage |
| [C₂H₃O₂]⁺ | 59.0133 | Acetyl group fragment |
| [C₄H₈N]⁺ | 70.0657 | Pyrrolidine ring fragment after rearrangement |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of "1-Pyrrolidineethanol, acetate (ester)" by identifying its key functional groups. While specific experimental spectra for this compound are not widely published, its vibrational characteristics can be reliably predicted based on the well-established behavior of its constituent parts: the pyrrolidine ring, the tertiary amine, and the acetate ester group.
Infrared (IR) Spectroscopy: The IR spectrum of "1-Pyrrolidineethanol, acetate (ester)" is expected to be dominated by strong absorptions characteristic of the ester functional group. A prominent, sharp peak corresponding to the carbonyl (C=O) stretch is anticipated in the region of 1750-1735 cm⁻¹, typical for aliphatic esters. Another set of strong bands, corresponding to the C-O stretching vibrations of the ester linkage, is expected to appear in the 1300-1000 cm⁻¹ range. Specifically, the C-C-O stretch of the acetate group is known to produce a particularly strong band around 1240 cm⁻¹.
The pyrrolidine ring and the ethyl chain will contribute to the C-H stretching vibrations, observed between 3000 and 2850 cm⁻¹, and C-H bending vibrations, which appear in the 1470-1365 cm⁻¹ region. The C-N stretching of the tertiary amine is expected to produce a weaker absorption in the 1250-1020 cm⁻¹ range, which may overlap with the stronger C-O stretching bands of the ester.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the polar C=O bond will show a Raman signal, it is often weaker than its IR counterpart. Conversely, the less polar C-C and C-H bonds of the pyrrolidine ring and ethyl chain are expected to produce more intense Raman scattering signals. The symmetric C-H stretching vibrations around 2940 cm⁻¹ are typically strong in Raman spectra. The "fingerprint" region below 1500 cm⁻¹ would contain a complex series of bands corresponding to various bending and stretching modes of the entire molecular framework, offering a unique spectral signature for the compound.
Table 1: Predicted Prominent Vibrational Modes for 1-Pyrrolidineethanol, acetate (ester)
| Vibrational Mode | **Predicted IR Wavenumber (cm⁻¹) ** | **Predicted Raman Wavenumber (cm⁻¹) ** | Functional Group |
|---|---|---|---|
| C=O Stretch | 1750 - 1735 (Strong, Sharp) | 1750 - 1735 (Weak-Medium) | Acetate Ester |
| C-H Stretch (Aliphatic) | 3000 - 2850 (Medium-Strong) | 3000 - 2850 (Strong) | Pyrrolidine, Ethyl Chain |
| C-H Bend | 1470 - 1365 (Variable) | 1470 - 1365 (Medium) | Pyrrolidine, Ethyl Chain |
| C-O Stretch (C-C-O) | ~1240 (Strong) | ~1240 (Weak) | Acetate Ester |
| C-O Stretch (O-C-C) | 1100 - 1000 (Strong) | 1100 - 1000 (Weak) | Acetate Ester |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
As of the current body of scientific literature, a crystal structure for "1-Pyrrolidineethanol, acetate (ester)" has not been reported. The determination of its solid-state structure via X-ray crystallography would require the successful growth of a single crystal of suitable quality, a process that is often empirical and challenging. Should a crystal structure be determined in the future, it would provide a foundational dataset for computational modeling and structure-activity relationship studies.
Hyphenated Techniques (e.g., GC-MS, LC-MS) in Complex Mixture Analysis
Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of "1-Pyrrolidineethanol, acetate (ester)" within complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective technique for the separation and identification of volatile and thermally stable compounds. "1-Pyrrolidineethanol, acetate (ester)" is expected to be amenable to GC analysis. The gas chromatograph would separate the compound from other components in a mixture based on its boiling point and polarity, with its retention time serving as a key identifying characteristic.
Following separation, the mass spectrometer would ionize the eluted compound, typically using electron ionization (EI), and separate the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint. The fragmentation pattern is predictable, with cleavage of the ester group and fragmentation of the pyrrolidine ring being likely pathways. A common fragmentation would be the alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable pyrrolidinyl-containing cation.
Liquid Chromatography-Mass Spectrometry (LC-MS): For analyses where the compound is in a non-volatile matrix or is thermally sensitive, LC-MS is the preferred method. Reversed-phase liquid chromatography would separate the compound based on its polarity. As a tertiary amine, the compound's retention will be sensitive to the pH of the mobile phase.
The mass spectrometer, coupled with a soft ionization source like electrospray ionization (ESI), would detect the compound. In positive ion mode ESI, "1-Pyrrolidineethanol, acetate (ester)" is expected to readily form a protonated molecule [M+H]⁺ due to the basicity of the tertiary amine. This molecular ion peak would allow for unambiguous determination of its molecular weight. Further fragmentation analysis (MS/MS) on the [M+H]⁺ ion could be performed to confirm the structure by observing characteristic losses, such as the neutral loss of acetic acid.
Table 2: Predicted Mass Spectrometry Data for 1-Pyrrolidineethanol, acetate (ester)
| Technique | Ionization Mode | Expected Key Ion(s) (m/z) | Interpretation |
|---|---|---|---|
| GC-MS | Electron Ionization (EI) | 157 | Molecular Ion [M]⁺ |
| 84 | [C₅H₁₀N]⁺ fragment from alpha-cleavage | ||
| 71 | [C₄H₇N]⁺ fragment | ||
| 43 | [CH₃CO]⁺ acylium ion |
Table of Mentioned Compounds
| Compound Name |
|---|
Future Directions and Emerging Research Avenues for 1 Pyrrolidineethanol, Acetate Ester
Exploration of Bio-Inspired Synthesis and Biocatalytic Pathways
The pursuit of green and sustainable chemical synthesis has increasingly turned to nature for inspiration. Bio-inspired synthesis and biocatalysis offer pathways to chemical production that are often more efficient, selective, and environmentally benign than traditional synthetic routes. For 1-Pyrrolidineethanol (B123674), acetate (B1210297) (ester), these approaches remain a nascent field of study.
Future research could focus on identifying or engineering enzymes capable of catalyzing the formation of this ester. Lipases, a class of enzymes that catalyze the hydrolysis and synthesis of esters, are prime candidates for investigation. A potential biocatalytic route could involve the direct enzymatic esterification of 1-pyrrolidineethanol with an acetyl donor. This would be a significant departure from conventional chemical synthesis, which often requires harsh conditions and protective group strategies.
The development of such a biocatalytic pathway would not only provide a more sustainable method for producing 1-Pyrrolidineethanol, acetate (ester) but could also open the door to the synthesis of a library of related compounds with high enantiomeric purity, a critical factor in the development of bioactive molecules.
| Potential Biocatalytic Approach | Enzyme Class | Potential Advantages |
| Enzymatic Esterification | Lipases, Esterases | Milder reaction conditions, high selectivity, reduced waste, potential for stereospecificity. |
| Whole-Cell Biotransformation | Genetically engineered microorganisms | Utilization of renewable feedstocks, multi-step synthesis in a single pot. |
Investigation of Undiscovered Reactivity Profiles under Extreme Conditions
The behavior of chemical compounds under extreme conditions—such as high pressure, high temperature, or in the presence of intense electromagnetic fields—can reveal novel reactivity and lead to the formation of unique materials. The reactivity of 1-Pyrrolidineethanol, acetate (ester) under such conditions is currently an uncharted area of chemical science.
Systematic studies could explore its decomposition pathways at elevated temperatures, which could provide insights into its thermal stability and the bond dissociation energies of its constituent parts. High-pressure studies, on the other hand, could reveal changes in its molecular conformation and crystal packing, potentially leading to the discovery of new polymorphic forms with distinct physical properties.
Furthermore, investigating its reactivity in supercritical fluids, such as supercritical carbon dioxide, could uncover new solvent effects and reaction pathways that are not observable under conventional conditions. This could have implications for its use in novel extraction or reaction media.
Integration into Advanced Functional Materials and Nanotechnology Research
The unique structural motifs of 1-Pyrrolidineethanol, acetate (ester) suggest its potential as a building block for advanced functional materials. The pyrrolidine (B122466) ring can act as a versatile scaffold, while the ester group can be tailored for specific functionalities.
In the realm of polymer chemistry, this compound could be explored as a monomer or a functional additive. Its incorporation into polymer chains could impart specific properties, such as altered solubility, thermal stability, or biocompatibility. For instance, polymers containing the pyrrolidine moiety may exhibit interesting gas sorption or catalytic properties.
In nanotechnology, 1-Pyrrolidineethanol, acetate (ester) could be investigated as a surface modifying agent for nanoparticles. Its ability to coordinate with metal surfaces, coupled with the functionality of the acetate group, could allow for the fine-tuning of nanoparticle properties for applications in catalysis, sensing, or drug delivery.
| Potential Application Area | Role of 1-Pyrrolidineethanol, acetate (ester) | Desired Outcome |
| Polymer Science | Monomer or functional additive | Polymers with tailored thermal, mechanical, or biocompatible properties. |
| Nanotechnology | Surface ligand for nanoparticles | Enhanced stability, dispersibility, and functionality of nanomaterials. |
| Supramolecular Chemistry | Building block for self-assembling systems | Formation of ordered structures with novel optical or electronic properties. |
Development of High-Throughput Screening Methodologies for Chemical Discovery
High-throughput screening (HTS) is a powerful tool for the rapid discovery of new chemical entities with desired properties. nih.gov The development of HTS methodologies centered around the 1-Pyrrolidineethanol, acetate (ester) scaffold could accelerate the identification of new catalysts, materials, or bioactive agents.
A key area of future research would be the creation of a diverse chemical library based on this core structure. This would involve the development of robust and efficient synthetic routes to generate a wide range of derivatives with varied substituents on the pyrrolidine ring or by replacing the acetate group with other functionalities.
Once a library is established, HTS assays could be designed to screen for a multitude of properties. For example, catalytic activity could be assessed using colorimetric or fluorometric assays, while potential applications in materials science could be explored by screening for properties such as liquid crystal formation or non-linear optical activity.
Contribution to Fundamental Chemical Understanding and Methodological Innovations
Beyond its potential applications, the study of 1-Pyrrolidineethanol, acetate (ester) can contribute to a more fundamental understanding of chemical principles. Detailed mechanistic studies of its reactions can provide insights into the interplay of its different functional groups and their influence on reactivity and selectivity.
For example, a thorough investigation of its hydrolysis under different pH conditions could provide a detailed kinetic and thermodynamic profile of the reaction, contributing to our broader understanding of ester stability. Furthermore, advanced computational studies could be employed to model its conformational landscape and predict its reactivity, providing a theoretical framework to guide future experimental work.
The development of new analytical methods for the detection and quantification of this compound and its derivatives would also be a valuable contribution. This could involve the refinement of chromatographic techniques or the development of novel spectroscopic probes that are sensitive to its unique structural features.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-Pyrrolidineethanol, acetate (ester) in laboratory settings?
- Methodological Answer : The esterification of 1-Pyrrolidineethanol with acetic acid using acid catalysts (e.g., sulfuric acid) under controlled temperature (80–100°C) and solvent-free or toluene-mediated conditions is a common approach. Reaction progress can be monitored via thin-layer chromatography (TLC) or gas chromatography (GC) to optimize yield .
Q. What analytical techniques are recommended for characterizing the purity and structure of 1-Pyrrolidineethanol, acetate (ester)?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while high-performance liquid chromatography (HPLC) with system suitability testing ensures purity (e.g., using ethanol-diluted solutions and peak area comparisons) . Mass spectrometry (MS) provides molecular weight validation .
Q. What are the key safety considerations when handling 1-Pyrrolidineethanol, acetate (ester) based on its hazard profile?
- Methodological Answer : Based on GHS classification, it exhibits acute oral toxicity (LD₅₀: 300–2,000 mg/kg) and skin/eye irritation (Category 2). Researchers must use fume hoods, wear nitrile gloves, and employ spill containment protocols. Emergency eyewash stations and ethanol-based decontamination solutions are recommended .
Advanced Research Questions
Q. How can reaction yields for synthesizing 1-Pyrrolidineethanol, acetate (ester) be optimized under varying catalytic conditions?
- Methodological Answer : Systematic screening of catalysts (e.g., sulfuric acid vs. immobilized lipases) and solvents (e.g., toluene vs. ionic liquids) using design of experiments (DoE) can identify optimal parameters. Kinetic studies under reflux or microwave-assisted conditions may enhance reaction rates .
Q. How should researchers resolve contradictory data on the acute toxicity (e.g., LD₅₀ variations) of 1-Pyrrolidineethanol, acetate (ester)?
- Methodological Answer : Replicate toxicity assays using standardized OECD guidelines, ensuring compound purity (≥95% via HPLC) . Cross-validate results across multiple animal models (e.g., rats vs. mice) and account for metabolic differences using in vitro hepatocyte assays .
Q. What experimental approaches assess the pH-dependent stability of 1-Pyrrolidineethanol, acetate (ester) in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–40°C. Monitor degradation via HPLC-UV at 254 nm, quantifying ester hydrolysis products (e.g., acetic acid and 1-Pyrrolidineethanol). Use Arrhenius modeling to predict shelf-life .
Q. How can researchers differentiate stereoisomeric impurities in 1-Pyrrolidineethanol, acetate (ester) during quality control?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) or supercritical fluid chromatography (SFC) can resolve enantiomers. Validate methods using spiked samples with known impurity standards .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing batch-to-batch variability in 1-Pyrrolidineethanol, acetate (ester) synthesis?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to process parameters (catalyst loading, temperature) and quality attributes (purity, yield). Control charts (e.g., X-bar and R charts) can monitor variability in pilot-scale production .
Q. How should researchers design degradation studies to identify major breakdown products of 1-Pyrrolidineethanol, acetate (ester)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
